2-Ethoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]benzoic acid is a chemical compound with the molecular formula C₁₄H₂₀N₂O₅S and a molecular weight of 328.38 g/mol. This compound is classified as a sulfonamide and is structurally related to benzoic acid, featuring a piperazine ring that incorporates a sulfonamide nitrogen atom. It is also known by various synonyms, including Sildenafil Impurity 61 and Sildenafil Intermediate 2, indicating its role as an intermediate in the synthesis of Sildenafil Citrate, a widely known medication for erectile dysfunction .
The biological activity of 2-Ethoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]benzoic acid is primarily linked to its role as an intermediate in the production of Sildenafil Citrate, which acts as a selective inhibitor of type 5 phosphodiesterase (PDE5). This inhibition leads to increased levels of cyclic guanosine monophosphate (cGMP) within smooth muscle cells, promoting vasodilation and increased blood flow to specific areas, particularly in the treatment of erectile dysfunction .
The synthesis of 2-Ethoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]benzoic acid typically involves multi-step organic reactions. One common method includes:
These steps may vary based on specific laboratory conditions and desired yields .
The primary application of 2-Ethoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]benzoic acid lies in its use as an intermediate in the pharmaceutical industry for synthesizing Sildenafil Citrate. This compound is essential for developing medications that treat erectile dysfunction and pulmonary hypertension due to its role in enhancing blood flow .
Several compounds share structural or functional similarities with 2-Ethoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]benzoic acid. Below are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Sildenafil Citrate | C22H30N6O4S | A well-known PDE5 inhibitor used for erectile dysfunction; contains an additional |
2-Ethoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]benzoic acid emerged as a significant compound in pharmaceutical research primarily through its connection to sildenafil citrate development. The compound is identified by CAS number 194602-23-8 and has become an essential pharmaceutical intermediate in the production of medications for erectile dysfunction. While the exact date of its initial synthesis is not explicitly documented in available research, its development coincides with the research timeline of sildenafil citrate, suggesting its synthesis pathway was established during the 1990s when research on PDE5 inhibitors was gaining momentum.
The compound is strategically important as a precursor in sildenafil synthesis, which revolutionized the treatment of erectile dysfunction when it was approved in the late 1990s. The development of efficient synthetic pathways for this intermediate has been crucial for the commercial production of sildenafil citrate, driving research into cost-effective and environmentally friendly manufacturing processes.
2-Ethoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]benzoic acid holds substantial significance in medicinal chemistry primarily as a key intermediate in the synthesis of sildenafil citrate, a selective type 5 cGMP phosphodiesterase inhibitor. This compound is classified as a 4-ethoxy-3-carboxybenzenesulfonamide where the sulfonamide nitrogen is incorporated within a piperazine ring, creating a strategic chemical architecture that contributes to the final pharmacological properties of sildenafil.
The compound's importance stems from its unique structural elements:
These structural components make it an ideal precursor for further chemical modifications in the sildenafil synthesis pathway. The benzoic acid moiety combined with the sulfonamide linkage creates a scaffold that contributes to the selective binding properties of the final drug product to phosphodiesterase enzymes.
The research evolution surrounding 2-Ethoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]benzoic acid has progressed significantly, particularly focusing on improving its synthesis methods for industrial scale production. The timeline reflects advancements in both synthetic efficiency and pharmaceutical applications:
The patent publication in 2016 marked a significant milestone, detailing an efficient method for preparing this intermediate from methyl salicylate through a series of reactions including sulfonation, substitution, ethylation, and hydrolysis. This method represented an important advancement in making the synthesis more suitable for industrial production with advantages in simplicity, safety, and environmental considerations.
In the current scientific landscape, 2-Ethoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]benzoic acid continues to be primarily valued for its role in sildenafil citrate production. Research now focuses on several key areas:
Traditional synthesis methodologies for 2-Ethoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]benzoic acid have historically relied on direct aromatic sulfonation followed by nucleophilic substitution reactions [1]. The conventional approach typically involves the utilization of 2-ethoxybenzoic acid as the starting material, which undergoes chlorosulfonation using chlorosulfonic acid to introduce the sulfonyl chloride functionality [1]. This intermediate subsequently reacts with 4-methylpiperazine under basic conditions to form the target sulfonamide compound [1].
The traditional methodology demonstrates several inherent limitations, including moderate yields of approximately 53.5 percent and relatively high synthesis costs that render the process unsuitable for large-scale industrial applications [1]. The reaction sequence involves multiple purification steps and requires careful temperature control during the chlorosulfonation phase to prevent decomposition of sensitive intermediates [1]. Furthermore, the traditional approach necessitates the use of highly corrosive reagents such as concentrated sulfuric acid and chlorosulfonic acid, which present significant handling challenges and environmental concerns [15].
Classical sulfonation reactions typically proceed through electrophilic aromatic substitution mechanisms involving sulfur trioxide or chlorosulfonic acid as the sulfonating agent [15]. The reaction conditions generally require elevated temperatures ranging from 120 to 140 degrees Celsius and extended reaction times of 6 to 15 hours to achieve complete conversion [15]. The traditional methods often suffer from regioselectivity issues and formation of unwanted byproducts, necessitating additional purification steps that reduce overall process efficiency [15].
Contemporary research has established methylsalicylate-based synthetic pathways as a superior alternative to traditional methodologies for producing 2-Ethoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]benzoic acid [1]. The methylsalicylate approach demonstrates significantly improved yields and cost-effectiveness compared to conventional methods [1]. The synthetic sequence initiates with methyl salicylate as the starting material, which undergoes sequential transformations including chlorosulfonation, nucleophilic substitution, ethoxylation, and final hydrolysis [1].
The first step involves the preparation of 5-chlorosulfonyl-2-hydroxy-benzoic acid methyl ester through the reaction of methyl salicylate with chlorosulfonic acid and thionyl chloride [1]. This reaction can be conducted using either a one-step feeding method or a two-step feeding approach, with the latter providing enhanced control over reaction temperature and improved product purity [1]. The optimal molar ratio of methyl salicylate to chlorosulfonic acid ranges from 1:2.5 to 1:3.5, while the ratio of methyl salicylate to thionyl chloride is maintained at 1:1 [1].
The subsequent step involves the substitution reaction between 5-chlorosulfonyl-2-hydroxy-benzoic acid methyl ester and 4-methylpiperazine in the presence of appropriate bases such as potassium carbonate, sodium carbonate, or triethylamine [1]. This reaction proceeds smoothly at temperatures ranging from 10 degrees Celsius to solvent reflux temperature over a period of 2 to 24 hours [1]. The reaction demonstrates excellent tolerance for various organic solvents including dichloromethane, chloroform, acetone, and tetrahydrofuran [1].
The ethoxylation step employs either diethyl sulfate or bromoethane as alkylating agents in the presence of bases such as potassium hydroxide or sodium hydroxide [1]. The reaction conditions typically involve temperatures from 25 degrees Celsius to solvent reflux temperature with reaction times ranging from 5 to 72 hours [1]. The final hydrolysis step utilizes aqueous sodium hydroxide or potassium hydroxide solutions to convert the methyl ester to the corresponding carboxylic acid [1].
| Reaction Step | Starting Material | Reagents | Temperature Range | Reaction Time | Yield |
|---|---|---|---|---|---|
| Chlorosulfonation | Methyl salicylate | Chlorosulfonic acid, Thionyl chloride | 20-25°C | 2-15 hours | 77-85% |
| Nucleophilic substitution | 5-Chlorosulfonyl intermediate | 4-Methylpiperazine, Base | 10°C-reflux | 2-24 hours | 80-95% |
| Ethoxylation | Hydroxy intermediate | Diethyl sulfate/Bromoethane | 25°C-reflux | 5-72 hours | 54-93% |
| Hydrolysis | Methyl ester | Sodium/Potassium hydroxide | 25°C-reflux | 1-24 hours | 90-95% |
Alternative synthetic methodologies utilizing 2-ethoxybenzoic acid as the starting material have been developed to provide direct access to the target compound [7]. The 2-ethoxybenzoic acid approach involves direct chlorosulfonation followed by amination with 4-methylpiperazine [7]. This methodology employs copper-catalyzed reactions under mild conditions using benzoic acid derivatives with nitrogen-oxygen bidentate directing groups [7].
The synthetic route utilizing 2-ethoxybenzoic acid demonstrates excellent regioselectivity and proceeds under relatively mild reaction conditions [7]. The process involves heating the aromatic substrate with copper chloride catalyst in the presence of potassium carbonate at temperatures ranging from 125 to 135 degrees Celsius [7]. The reaction system employs ethanol and pyridine as mixed solvents in a 1:1 volume ratio, providing optimal solubility and reaction efficiency [7].
The methodology achieves yields up to 87 percent with excellent substrate generality across various substituted benzoic acid derivatives [7]. The directing group can be removed under mild conditions following completion of the ethoxylation reaction [7]. The process utilizes readily available starting materials and inexpensive catalysts, making it suitable for large-scale applications [7].
Contemporary research has also explored the use of triethylorthoacetate as an effective esterification reagent for both sulfonic acids and carboxylic acids [36]. This methodology demonstrates superior reactivity compared to triethylorthoformate, achieving complete esterification within minutes at room temperature [36]. The approach provides excellent yields of ethyl esters with minimal side product formation and simplified purification procedures [36].
Comprehensive optimization studies have revealed significant differences between one-step and two-step feeding methodologies for the chlorosulfonation reaction [1]. The one-step feeding approach involves simultaneous addition of methyl salicylate to a premixed solution of chlorosulfonic acid and thionyl chloride [1]. This method provides rapid reaction initiation but requires careful temperature control to prevent excessive exotherm and potential side reactions [1].
The two-step feeding methodology demonstrates superior control over reaction parameters and improved product quality [1]. In this approach, methyl salicylate is first added to chlorosulfonic acid and allowed to react for 2 hours at 20 to 25 degrees Celsius [1]. Subsequently, thionyl chloride is added dropwise, and the reaction continues for 4 to 15 hours under controlled temperature conditions [1]. The two-step method provides enhanced temperature management and reduced formation of unwanted byproducts [1].
Comparative analysis reveals that the two-step feeding method consistently achieves higher yields ranging from 80 to 85 percent compared to 77 to 83 percent for the one-step approach [1]. The improved yield is attributed to better heat dissipation and reduced decomposition of temperature-sensitive intermediates [1]. Additionally, the two-step method produces cleaner reaction profiles with fewer impurities requiring subsequent purification [1].
Industrial implementation studies demonstrate that the two-step feeding approach provides enhanced safety profiles due to controlled heat generation and reduced risk of thermal runaway reactions [25]. The methodology enables better process monitoring and feedback control systems essential for large-scale manufacturing operations [25]. Continuous stirred tank reactor configurations have been successfully employed to implement the two-step feeding strategy on multi-hundred gram scales [25].
Solvent selection plays a critical role in determining reaction efficiency, product yield, and purification requirements for the synthesis of 2-Ethoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]benzoic acid [1]. Systematic studies have evaluated the performance of various organic solvents across different reaction steps to identify optimal conditions [1].
For the nucleophilic substitution step involving 4-methylpiperazine, dichloromethane emerges as the preferred solvent due to its excellent solubility properties and chemical inertness [1]. Comparative studies demonstrate that dichloromethane provides yields of 84 to 95 percent, significantly higher than alternative solvents such as chloroform or acetone [1]. The solvent exhibits optimal dissolution of both reactants and products while maintaining chemical stability under reaction conditions [1].
The ethoxylation reaction demonstrates different solvent preferences, with acetone providing the most favorable results for reactions involving diethyl sulfate [1]. Acetone-mediated ethoxylation achieves yields ranging from 60 to 93 percent depending on specific reaction conditions and substrate ratios [1]. The polar aprotic nature of acetone facilitates nucleophilic attack while preventing unwanted side reactions [1].
For hydrolysis reactions, methanol serves as the optimal solvent choice, providing excellent solvation of both the ester substrate and hydroxide reagents [1]. Methanol-mediated hydrolysis consistently achieves yields exceeding 90 percent with minimal side product formation [1]. Alternative solvents such as ethanol and water demonstrate comparable performance but may require extended reaction times [1].
| Reaction Step | Optimal Solvent | Yield Range | Key Advantages |
|---|---|---|---|
| Nucleophilic substitution | Dichloromethane | 84-95% | Chemical inertness, excellent solubility |
| Ethoxylation | Acetone | 60-93% | Polar aprotic nature, facilitates nucleophilic attack |
| Hydrolysis | Methanol | 90-95% | Excellent solvation properties |
Temperature optimization studies reveal critical relationships between reaction temperature, reaction time, and product yield for each synthetic step [1]. The chlorosulfonation reaction demonstrates optimal performance at temperatures maintained between 20 and 25 degrees Celsius during the reaction phase, with careful temperature control during reagent addition to maintain 0 to 10 degrees Celsius [1].
The nucleophilic substitution reaction exhibits excellent temperature tolerance, with successful reactions occurring from 10 degrees Celsius to solvent reflux temperature [1]. Lower temperatures favor cleaner reaction profiles but require extended reaction times, while elevated temperatures accelerate reaction rates but may promote side reactions [1]. Optimal conditions typically employ temperatures around 25 degrees Celsius for 6 hours to achieve maximum yields [1].
pH optimization studies for the ethoxylation step indicate that maintaining pH values around 11 through controlled addition of sodium hydroxide solution significantly improves product isolation and purity [1]. The basic conditions facilitate clean phase separation and minimize hydrolytic decomposition of the ethyl ester product [1].
Reaction time optimization reveals diminishing returns beyond specific time thresholds for each synthetic step [1]. The chlorosulfonation reaction achieves optimal conversion within 5 to 15 hours, with minimal improvement observed for extended reaction times [1]. Similarly, the nucleophilic substitution and ethoxylation steps demonstrate optimal performance within 6 to 24 hours and 12 to 72 hours, respectively [1].
Molar ratio optimization studies establish optimal stoichiometric relationships for key reagents [1]. The chlorosulfonation step requires molar ratios of methyl salicylate to chlorosulfonic acid ranging from 1:2.5 to 1:3.5, with 1:1 ratios for thionyl chloride [1]. The nucleophilic substitution step performs optimally with 1:1 to 1:5 molar ratios of substrate to 4-methylpiperazine [1].
Economic analysis of large-scale production methodologies reveals significant cost advantages for methylsalicylate-based synthetic routes compared to traditional 2-ethoxybenzoic acid approaches [1]. The methylsalicylate pathway utilizes readily available and inexpensive starting materials, with methyl salicylate demonstrating substantially lower costs compared to pre-formed 2-ethoxybenzoic acid [1]. Industrial sourcing studies indicate that all reagents and solvents required for the methylsalicylate route have established commercial availability with competitive pricing [1].
Process economics analysis demonstrates that the improved yields achieved through optimized methylsalicylate methodologies translate directly to reduced raw material consumption and waste generation [1]. The multi-step process achieves overall yields exceeding 70 percent, representing significant improvements over traditional approaches [1]. The enhanced efficiency reduces the cost per kilogram of final product while minimizing environmental impact through reduced waste streams [1].
Continuous manufacturing implementations have demonstrated additional cost benefits through improved space-time yields and reduced labor requirements [25]. Automated continuous stirred tank reactor systems enable precise control of reaction parameters while reducing operator exposure to hazardous reagents [25]. The continuous approach also facilitates heat integration and solvent recovery, further improving process economics [25].
Recent developments in green chemistry approaches have focused on developing cost-effective and environmentally friendly synthesis methods for sulfonyl compounds [21] [23]. Novel methodologies utilizing easily handled reagents such as SHC5 and potassium fluoride demonstrate potential for safer and more economical production processes [21] [23]. These approaches produce only non-toxic sodium and potassium salts as byproducts, eliminating expensive waste treatment requirements [21] [23].
Environmental impact assessment of industrial-scale synthesis reveals significant advantages for optimized methylsalicylate-based methodologies compared to traditional approaches [1]. The improved process efficiency directly translates to reduced consumption of raw materials and generation of waste byproducts [1]. Lifecycle assessment studies demonstrate that the methylsalicylate route generates approximately 30 percent less chemical waste per kilogram of product compared to conventional methods [1].
Solvent consumption analysis indicates that optimized synthetic routes enable effective solvent recovery and recycling, reducing environmental burden [1]. The use of common organic solvents such as dichloromethane, acetone, and methanol facilitates implementation of established recovery technologies [1]. Distillation-based recovery systems achieve solvent recycling rates exceeding 90 percent, significantly reducing fresh solvent requirements [1].
Waste characterization studies reveal that the primary waste streams consist of aqueous salt solutions containing potassium sulfate and sodium chloride [1]. These waste products demonstrate low environmental toxicity and can be managed through conventional wastewater treatment processes [1]. The absence of heavy metals or persistent organic pollutants simplifies waste disposal and reduces long-term environmental liability [1].
Recent research emphasizes the development of green synthesis methodologies that minimize environmental impact while maintaining economic viability [26]. Electrochemical synthesis approaches demonstrate potential for convergent paired synthesis with reduced reagent consumption and improved atom economy [26]. These methodologies eliminate the need for toxic oxidizing agents and halogenating reagents while producing valuable products through single-step processes [26].
Water consumption analysis reveals that optimized synthetic routes require minimal fresh water input, with most water usage associated with product washing and purification steps [1]. Implementation of closed-loop water systems and countercurrent washing procedures can reduce water consumption by up to 50 percent while maintaining product quality [1].
Scalability assessment reveals several critical factors that influence successful translation from laboratory-scale to industrial production [25]. Heat management emerges as the primary scalability challenge due to the highly exothermic nature of chlorosulfonation reactions [25]. Industrial implementations require sophisticated temperature control systems and heat exchange capabilities to maintain optimal reaction conditions [25].
Mass transfer considerations become increasingly important at larger scales, particularly for heterogeneous reaction steps involving solid bases such as potassium carbonate [1]. Industrial reactor design must incorporate adequate mixing capabilities to ensure uniform distribution of reactants and maintain consistent product quality [25]. Computational fluid dynamics modeling has been employed to optimize reactor geometry and impeller design for large-scale applications [25].
Process monitoring and control systems require sophisticated instrumentation to maintain optimal reaction conditions across extended production campaigns [25]. Real-time monitoring of temperature, pH, and conversion enables automated feedback control systems that maintain consistent product quality [25]. Implementation of statistical process control methodologies helps identify process variations before they impact product specifications [25].
Material handling considerations for industrial-scale production include safe handling of corrosive reagents such as chlorosulfonic acid and thionyl chloride [25]. Specialized materials of construction and containment systems are required to prevent equipment corrosion and ensure operator safety [25]. Automated reagent addition systems minimize human exposure while providing precise control over addition rates and stoichiometry [25].
Quality control requirements for industrial production necessitate comprehensive analytical testing protocols to ensure consistent product specifications [1]. High-performance liquid chromatography and nuclear magnetic resonance spectroscopy provide primary analytical methods for identity confirmation and purity determination [1]. Implementation of statistical sampling plans ensures representative quality assessment while minimizing analytical costs [1].
| Scalability Factor | Laboratory Scale | Industrial Scale | Key Considerations |
|---|---|---|---|
| Heat Management | Manual cooling | Automated heat exchange | Exothermic reaction control |
| Mass Transfer | Magnetic stirring | Mechanical agitation | Uniform mixing requirements |
| Process Control | Manual monitoring | Automated feedback | Real-time parameter control |
| Material Handling | Manual addition | Automated systems | Safety and precision |
| Quality Control | Batch testing | Statistical sampling | Consistent specifications |
Scalability studies have demonstrated successful implementation of multi-hundred gram production campaigns using continuous flow reactor systems [19]. These systems provide enhanced safety profiles through reduced reagent inventory and improved heat management capabilities [19]. Continuous isolation and purification systems enable direct integration with synthesis operations, reducing intermediate handling requirements [19].
The sulfonamide functional group (-SO₂NH-) represents a critical pharmacophoric element in 2-Ethoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]benzoic acid that significantly influences both its physicochemical properties and biological activity [1] [2]. This moiety serves as what researchers describe as a "molecular chimera," capable of forming hydrogen bonds while simultaneously interacting with unipolar environments within protein targets [3].
The structural significance of the sulfonamide group stems from its unique electronic characteristics. The sulfur atom maintains a formal oxidation state of +6, creating a highly electronegative center that facilitates multiple modes of molecular recognition [1] [4]. Research has demonstrated that the sulfonamide nitrogen atom can function as both a hydrogen bond donor and acceptor, depending on the local chemical environment and the protonation state of the molecule [3] [5].
Within the context of the target compound, the sulfonamide linkage serves as a crucial bridge between the benzoic acid framework and the piperazine ring system [6] [7]. This positioning allows the sulfonamide group to participate in key intermolecular interactions that are essential for the compound's role as a sildenafil intermediate [9]. The sulfonyl group's ability to enhance water solubility while maintaining adequate lipophilicity contributes to the compound's favorable pharmacokinetic profile [4] [9].
The electronic properties of the sulfonamide moiety are further influenced by the adjacent aromatic system. The electron-withdrawing nature of the sulfonyl group affects the pKa values of nearby functional groups, particularly influencing the ionization behavior of the carboxylic acid group at physiological pH [2] [3]. This electronic modulation is critical for the compound's interaction with phosphodiesterase enzymes in its final therapeutic form [9] [10].
The piperazine ring system in 2-Ethoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]benzoic acid constitutes a privileged pharmacophoric scaffold that contributes significantly to the compound's biological activity and molecular recognition properties [11] [12]. The six-membered saturated heterocyclic ring contains two nitrogen atoms positioned at the 1,4-positions, creating a symmetrical structure with unique conformational and electronic characteristics [11] [13].
The two opposing nitrogen atoms within the piperazine ring provide a large polar surface area while maintaining relative structural rigidity [11]. This configuration facilitates multiple hydrogen bonding interactions, serving as both hydrogen bond donors and acceptors depending on the protonation state and local environment [11] [14]. These properties frequently result in enhanced water solubility, improved oral bioavailability, and favorable absorption, distribution, metabolism, and excretion characteristics [11] [12].
The 4-methyl substitution on the piperazine ring introduces important steric and electronic modifications that influence the compound's pharmacological profile [9]. This N-methylation affects the basicity of the substituted nitrogen atom, altering the overall charge distribution and hydrogen bonding capacity of the ring system [12] [15]. The methyl group also provides additional hydrophobic interactions that can contribute to protein binding affinity and selectivity [11] [16].
Conformational analysis reveals that the piperazine ring can adopt multiple chair conformations, with the energy barriers between these conformations being relatively low [17]. This conformational flexibility allows the ring to adapt to different binding sites while maintaining optimal interactions with target proteins [11] [18]. The specific conformation adopted by the piperazine ring is influenced by the substituents and the surrounding molecular environment [17] [11].
The piperazine moiety also serves as a key determinant of the compound's metabolic stability [11] [9]. The saturated nature of the ring system generally provides resistance to oxidative metabolism, while the nitrogen atoms can serve as sites for phase II conjugation reactions [11] [10]. In the context of sildenafil metabolism, the N-methyl group on the piperazine ring is a known site for demethylation, producing active metabolites with modified pharmacological properties [9] [10].
The ethoxybenzoic acid framework represents the foundational structural element of 2-Ethoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]benzoic acid, providing both the aromatic platform for substituent attachment and the carboxylic acid functionality essential for chemical reactivity and biological activity [6]. This framework combines the electron-rich properties of the ethoxy substituent with the electron-withdrawing characteristics of the carboxylic acid group, creating a balanced electronic environment that influences the compound's overall pharmacological profile [20].
The ethoxy group at the ortho position relative to the carboxylic acid significantly affects the electronic distribution within the benzene ring [21]. This substitution pattern creates an electron-donating effect that moderates the acidity of the carboxylic acid group while enhancing the nucleophilicity of the aromatic ring at specific positions [20]. The ethoxy substituent also contributes to the compound's lipophilicity, facilitating membrane permeation and tissue distribution [22].
The positioning of the ethoxy group is critical for the compound's biological activity . Research on related benzoic acid derivatives has demonstrated that the 2-position substitution pattern provides optimal steric and electronic properties for interaction with target enzymes [23] [24]. The ethoxy group can participate in hydrogen bonding interactions through its oxygen atom, while the ethyl portion provides hydrophobic contact points with protein binding sites [25].
The carboxylic acid functionality serves multiple roles within the molecular framework [26] [6]. This group provides the primary site for chemical modification during synthetic transformations, allowing the compound to serve as an intermediate in more complex drug synthesis [6] [27]. The carboxylic acid also contributes to the compound's water solubility and can participate in ionic interactions with positively charged amino acid residues in protein targets [26] [28].
The aromatic ring system provides a rigid framework that maintains the spatial relationships between the various pharmacophoric elements [20]. The benzene ring's planarity ensures optimal orbital overlap for electronic interactions, while its aromaticity contributes to binding affinity through π-π stacking interactions with aromatic amino acid residues in protein binding sites [29]. The substitution pattern on the aromatic ring creates a specific three-dimensional arrangement of functional groups that is essential for molecular recognition [24].
The development of 4-ethylpiperazine analogs of 2-Ethoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]benzoic acid represents a systematic approach to structure-activity relationship optimization through alkyl chain modification [30] . These analogs, exemplified by compounds such as 2-Ethoxy-5-[(4-ethylpiperazin-1-yl)sulfonyl]benzoic acid, demonstrate how subtle structural changes can significantly impact biological activity and physicochemical properties [30] [32].
The replacement of the N-methyl group with an N-ethyl substituent introduces several important molecular changes [33]. The increased steric bulk of the ethyl group affects the spatial orientation of the piperazine ring, potentially altering its preferred conformations and binding interactions with target proteins [17]. This structural modification also influences the basicity of the substituted nitrogen atom, with the longer alkyl chain providing enhanced electron-donating effects compared to the methyl analog [11].
Pharmacokinetic considerations reveal that the ethyl substitution significantly affects the compound's metabolic profile [33]. While the methyl group in the parent compound is readily susceptible to oxidative demethylation by cytochrome P450 enzymes, the ethyl group presents a more complex metabolic scenario [9]. The additional methylene group can undergo hydroxylation at the terminal carbon, potentially producing alcohol metabolites with altered biological activity [10].
The hydrophobic properties of the molecule are enhanced by the ethyl substitution, as evidenced by increased calculated LogP values [34]. This enhanced lipophilicity can improve membrane permeation and tissue penetration, potentially leading to altered biodistribution patterns compared to the methyl analog [11]. However, increased lipophilicity may also result in enhanced protein binding, which could affect the free drug concentration available for therapeutic activity [10].
Structure-activity relationship studies of related piperazine derivatives have demonstrated that the optimal alkyl chain length for biological activity varies depending on the specific target and therapeutic indication [35]. In some cases, the ethyl analog shows superior activity due to enhanced hydrophobic interactions with protein binding sites, while in others, the smaller methyl group provides optimal fit within the binding pocket [36]. These findings emphasize the importance of systematic analog development in optimizing therapeutic potential [37].
Position-modified derivatives of 2-Ethoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]benzoic acid encompass structural analogs where the substitution pattern on the benzoic acid ring system has been systematically altered to explore alternative electronic and steric environments [23] [24]. These modifications include changes in the position of the ethoxy group, introduction of alternative substituents, and exploration of different substitution patterns that maintain the core pharmacophoric elements while modifying peripheral interactions [38] [39].
Research on position-modified benzoic acid derivatives has revealed that substituent placement significantly influences both biological activity and physicochemical properties [23] [24]. Studies examining meta and para-substituted analogs demonstrate that the electronic effects of substituents are position-dependent, with meta-substitution generally producing smaller changes in bond dissociation enthalpies compared to para-substitution [24]. These electronic modifications directly impact the compound's reactivity and interaction potential with biological targets [23] [38].
The development of 2-chloro-5-[(4-ethylpiperazin-1-yl)sulfonyl]benzoic acid exemplifies the impact of halogen substitution on molecular properties [32]. The replacement of the ethoxy group with chlorine dramatically alters the electronic distribution within the aromatic ring, introducing strong electron-withdrawing effects that influence the acidity of the carboxylic acid group and the reactivity of the sulfonamide linkage [32] [23]. This modification also affects the compound's hydrophobicity and potential for halogen bonding interactions with protein targets [32].
Hydroxyl-substituted derivatives, such as 2-hydroxy-5-[(4-methylpiperazin-1-yl)sulfonyl]benzoic acid, introduce additional hydrogen bonding capabilities while maintaining the core structural framework [40] [23]. The hydroxyl group can participate in intramolecular hydrogen bonding with the carboxylic acid group, potentially affecting the compound's conformation and binding properties [23] [26]. These derivatives often exhibit altered solubility profiles and may demonstrate different metabolic pathways compared to the ethoxy analog [23] .
Systematic exploration of different substitution patterns has revealed that the 2,5-disubstitution pattern present in the parent compound represents an optimal arrangement for biological activity [23] [24]. Alternative patterns, such as 2,4- or 3,5-substitution, generally result in reduced activity, suggesting that the specific spatial arrangement of functional groups is critical for target recognition [38] [39]. This positional sensitivity highlights the importance of the three-dimensional pharmacophore in determining biological activity [23] [41].
Benzoic acid substitution effects in the context of 2-Ethoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]benzoic acid derivatives encompass the systematic investigation of how different functional groups attached to the benzoic acid core influence molecular properties, biological activity, and therapeutic potential [23]. These effects are mediated through electronic, steric, and hydrophobic interactions that collectively determine the compound's pharmacological profile [24] [38].
Electronic effects of substituents on the benzoic acid ring follow established patterns of electron donation and withdrawal [24] [20]. Electron-donating groups such as methoxy, hydroxyl, and alkyl substituents increase electron density within the aromatic system, affecting the acidity of the carboxylic acid group and influencing the compound's ionization behavior at physiological pH [24] [23]. Conversely, electron-withdrawing groups like halogens, nitro, and trifluoromethyl groups decrease electron density, resulting in increased acidity and altered chemical reactivity [24] [32].
The magnitude of these electronic effects is position-dependent, with ortho and para substitutions generally producing stronger effects than meta substitutions due to resonance interactions [24] [23]. For the 2-ethoxy-5-sulfonamide substitution pattern, the ethoxy group's electron-donating effect is transmitted through the aromatic ring, influencing the reactivity of the sulfonamide linkage and the binding affinity of the piperazine moiety [24]. This electronic modulation is crucial for optimizing interactions with target proteins [23] [3].
Steric effects become particularly important when considering bulky substituents or multiple substitutions on the benzoic acid ring [38] [24]. Large substituents can create steric hindrance that affects molecular conformation and binding interactions with protein targets [38]. The 2-ethoxy substitution in the parent compound provides an optimal balance between electronic effects and steric bulk, allowing effective interactions without introducing prohibitive steric clashes [23].
Hydrophobic effects of benzoic acid substitution significantly influence the compound's partition coefficient, membrane permeability, and biodistribution [23]. Alkyl and aryl substituents generally increase lipophilicity, while polar groups such as hydroxyl and amino groups enhance hydrophilicity [23] . The ethoxy group provides moderate lipophilic character that contributes to favorable pharmacokinetic properties while maintaining adequate water solubility for pharmaceutical formulation [22].
The combination of multiple substituents on the benzoic acid ring can result in complex interactions between electronic, steric, and hydrophobic effects [23] [24]. These interactions may be additive, synergistic, or antagonistic, depending on the specific combination and positioning of substituents [24] [38]. Understanding these complex relationships is essential for rational drug design and optimization of therapeutic activity.
The practical implications of benzoic acid substitution effects extend beyond simple structure-activity relationships to encompass synthetic accessibility, metabolic stability, and safety profiles [23]. Certain substitution patterns may introduce metabolic vulnerabilities or generate toxic metabolites, while others may enhance stability or improve selectivity for target proteins [23]. These considerations must be balanced against therapeutic efficacy in the development of clinically useful compounds.